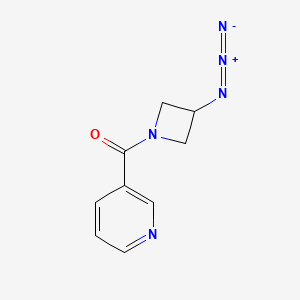
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone is a compound that combines an azetidine ring with an azido group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its ring strain and reactivity. The azido group is a functional group containing three nitrogen atoms, which is often used in click chemistry and other synthetic applications. The pyridine ring is a six-membered nitrogen-containing aromatic ring, which is a common motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is through the ring-opening polymerization of aziridines or azetidines . This can be achieved using various catalysts and reaction conditions, such as anionic or cationic polymerization mechanisms .
These reactions often involve the use of sodium azide (NaN₃) as the azide source and can be carried out under mild conditions . The pyridine ring can be introduced through various coupling reactions, such as the Suzuki or Heck coupling reactions, which involve the use of palladium catalysts and appropriate reaction conditions .
Industrial Production Methods
Industrial production of (3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors for the ring-opening polymerization and azidation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to form amines or other nitrogen-containing functional groups.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form various substituted products.
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized products, while reduction reactions can yield amines or other reduced products .
Scientific Research Applications
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone depends on its specific application. In bioconjugation reactions, the azido group can undergo click chemistry reactions with alkynes to form triazoles, which can be used to label biomolecules . In drug discovery, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects . The specific molecular targets and pathways involved would depend on the structure of the compound and its specific application .
Comparison with Similar Compounds
(3-Azidoazetidin-1-yl)(pyridin-3-yl)methanone can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds also contain the azetidine ring and can have similar reactivity and applications.
Azido compounds: These compounds contain the azido group and can undergo similar click chemistry reactions.
Pyridine derivatives: These compounds contain the pyridine ring and can have similar biological activity and applications.
The uniqueness of this compound lies in its combination of the azetidine ring, azido group, and pyridine ring, which can provide unique reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-12-8-5-14(6-8)9(15)7-2-1-3-11-4-7/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYUTTXJJKGJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


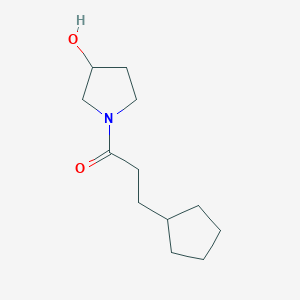

![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)

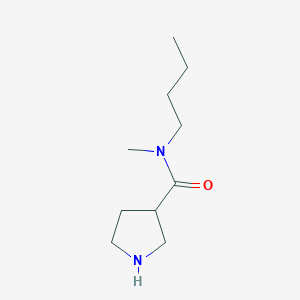

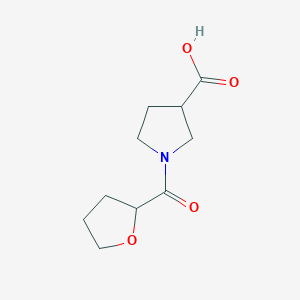
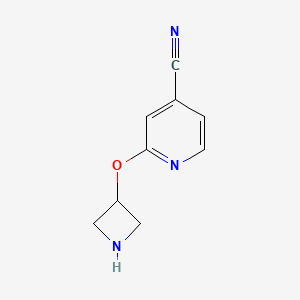

![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)


![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)
